molecular formula C12H16O2 B1362499 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one CAS No. 2040-26-8

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Cat. No. B1362499
CAS RN: 2040-26-8
M. Wt: 192.25 g/mol
InChI Key: IJSLNFBUJUTKGK-UHFFFAOYSA-N
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Description

“1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one” is an aromatic chemical compound. It is also known as Acetanisole, which has an aroma described as sweet, fruity, nutty, and similar to vanilla .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride” was synthesized in four steps with an overall yield of 9% .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one” is C10H12O2. The IUPAC Standard InChI is InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3 .


Chemical Reactions Analysis

Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for the production of various drug intermediates, was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .

Scientific Research Applications

Synthesis and Chemical Transformation

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one has been utilized in various chemical synthesis and transformation processes. One notable application is in the synthesis of complex organic compounds. For instance, Collins and Jacobs (1986) demonstrated its use in the synthesis of methyl 3-(4′methoxyphenyl)-2,2,4,4- tetramethylpentanoate, which is an intermediate in the production of other organic compounds (Collins & Jacobs, 1986).

Photopolymerization

In the field of photopolymerization, the compound has been used to synthesize new alkoxyamines bearing a chromophore group. Guillaneuf et al. (2010) developed a compound for photoinitiation, which decomposes under UV irradiation to generate alkyl and nitroxide radicals, demonstrating potential applications in photopolymerization processes (Guillaneuf et al., 2010).

Analytical Chemistry

In analytical chemistry, this compound has been used in methods for determining trace elements. For instance, Izquierdo and Carrasco (1984) employed a derivative of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one for the selective spectrophotometric determination of nickel in various samples (Izquierdo & Carrasco, 1984).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized for potential therapeutic applications. Wolfe, Velde, and Borchardt (1992) studied a prodrug model using a derivative, indicating its potential use in drug design and development (Wolfe, Velde, & Borchardt, 1992).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSLNFBUJUTKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306560
Record name 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

CAS RN

2040-26-8
Record name 1-Propanone,2-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Gliński, E Wilczkowska, ID Madura… - … Section C: Crystal …, 2007 - scripts.iucr.org
The asymmetric unit of the title compound, C12H18O2, contains two independent molecules. They differ only slightly in conformation but form completely different intermolecular …
Number of citations: 2 scripts.iucr.org
R Lechner, B Koenig - Synthesis, 2010 - thieme-connect.com
We report a photocatalytic oxidation procedure that can be used to convert benzylamines into their corresponding aldehydes under mild conditions without over-oxidation, using …
Number of citations: 71 www.thieme-connect.com
YV Shklyaev, YS Rozhkova… - Russian Chemical …, 2014 - Springer
2-(4-Methoxyphenyl)-3,3-dimethylbutan-2-ol and nitriles undergo the Ritter reaction in concentrated sulfuric acid to give 1-R-6-methoxy-3,3,4,4-tetramethyl-3,4-dihydroisoquinolines. …
Number of citations: 7 link.springer.com
MB Díaz‐Valenzuela, SD Phillips… - … A European Journal, 2009 - Wiley Online Library
A study on the enantioselective hydrogenation of tertiary alkyl ketones catalysed by a novel class of tridentate–Ru complex is reported. In contrast to the extensively studied [RuCl 2 (…
I Kornarakis, IN Lykakis, N Vordos, GS Armatas - Nanoscale, 2014 - pubs.rsc.org
Porous multicomponent semiconductor materials show improved photocatalytic performance due to the large and accessible pore surface area and high charge separation efficiency. …
Number of citations: 50 pubs.rsc.org
JM Duncan - 2020 - search.proquest.com
This program focused largely on accessing highly reactive intermediates, including ortho-quinone methides (o-QMs) and benzylic carbocations, from simple and easily accessed …
Number of citations: 2 search.proquest.com
V Mohammadrezaei - 2021 - search.proquest.com
The following dissertation work is generally divided into five main chapters. Besides chapter one (Background) and chapter five (conclusion and future work) Content in chapter two and …
Number of citations: 2 search.proquest.com
S Chandrasekhar, A Shrinidhi - pstorage-tf-iopjsd8797887.s3 …
Supporting Information File Selective aldehyde reduction in ketoaldehydes with NaBH4-Na2CO3-H2O at room temperatures Synthesis a Page 1 1 | Page Supporting Information File …
K Raghuvanshi - 2017 - Niedersächsische Staats-und …
Number of citations: 0
R Lechner - 2011 - epub.uni-regensburg.de
The thesis presents the use of flavin photo catalysis in organic synthesis. A short review of flavin chemistry emphasizing the redox chemistry and applications to organic synthesis is …
Number of citations: 5 epub.uni-regensburg.de

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